molecular formula C13H15N B095682 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole CAS No. 19283-51-3

2,3,4,9-Tetrahydro-8-methyl-1H-carbazole

Cat. No.: B095682
CAS No.: 19283-51-3
M. Wt: 185.26 g/mol
InChI Key: YSOBXTJUYFKXDF-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-8-methyl-1H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields. This particular compound has a molecular formula of C13H15N and a molecular weight of 185.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole typically involves the Fischer indole synthesis. This method includes the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to yield the desired carbazole derivative.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a fundamental approach due to its efficiency and relatively straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4,9-Tetrahydro-8-methyl-1H-carbazole has a broad spectrum of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

  • 2,3,4,9-Tetrahydro-1H-carbazole
  • 1,2,3,4-Tetrahydrocarbazole
  • 5,6,7,8-Tetrahydrocarbazole

Comparison: 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole is unique due to the presence of a methyl group at the 8th position, which can influence its chemical reactivity and biological activity compared to other tetrahydrocarbazole derivatives . This structural variation can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

8-methyl-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h4-5,7,14H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOBXTJUYFKXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172880
Record name 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole
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Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19283-51-3
Record name 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole
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Record name 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole
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Record name 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole
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Record name 2,3,4,9-tetrahydro-8-methyl-1H-carbazole
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Record name 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole
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